1-Carboxyindane-1-acetic acid anhydride
Description
1-Carboxyindane-1-acetic acid anhydride is a bicyclic organic compound derived from 1-carboxyindane-1-acetic acid via dehydration. Its molecular formula is C₁₂H₁₂O₄, with an average molecular mass of 220.224 g/mol and a monoisotopic mass of 220.073559 g/mol . Structurally, it features a fused indane ring system (a bicyclic structure comprising a benzene ring fused to a five-membered carbocycle) with two carboxylic acid groups, one of which is part of the anhydride moiety. The IUPAC name is 1-(Carboxymethyl)-1-indanecarboxylic acid anhydride, indicating the presence of two carboxyl groups linked through an anhydride bond .
Properties
IUPAC Name |
spiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-10-7-12(11(14)15-10)6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJAHNQEJPFBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)OC2=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204131 | |
| Record name | 2′,3′-Dihydrospiro[furan-3(4H),1′-[1H]indene]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72735-51-4 | |
| Record name | 2′,3′-Dihydrospiro[furan-3(4H),1′-[1H]indene]-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72735-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′,3′-Dihydrospiro[furan-3(4H),1′-[1H]indene]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1-Carboxyindane-1-acetic acid anhydride can be synthesized through various methods. One common approach involves the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion . This method can produce both symmetrical and unsymmetrical acid anhydrides. The reaction typically requires specific conditions, such as the presence of a base to neutralize the by-products and maintain the reaction environment.
In industrial settings, the production of acid anhydrides often involves the dehydration of carboxylic acids or the reaction of carboxylic acids with acetic anhydride . These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
1-Carboxyindane-1-acetic acid anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carboxylic acids.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are carboxylic acids, esters, and amides, respectively .
Scientific Research Applications
1-Carboxyindane-1-acetic acid anhydride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of esters and amides.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications in medicine are still under research.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Carboxyindane-1-acetic acid anhydride involves nucleophilic acyl substitution reactions. In these reactions, the compound acts as an electrophile, reacting with nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the anhydride functional group.
Comparison with Similar Compounds
1-Carboxyindane-1-Acetic Acid Anhydride
- Structure : Bicyclic indane backbone with two carboxylic acid groups forming an anhydride.
- Molecular formula : C₁₂H₁₂O₄.
Maleic Anhydride
Succinic Anhydride
Acetic Anhydride
- Structure : Symmetrical anhydride of acetic acid (C₄H₆O₃).
- Reactivity : Widely used for acetylation reactions (e.g., protecting hydroxyl groups in organic synthesis) .
| Compound | Molecular Formula | Ring Size | Key Applications | Reactivity Profile |
|---|---|---|---|---|
| This compound | C₁₂H₁₂O₄ | Bicyclic | Organic synthesis (potential) | Moderate (steric hindrance) |
| Maleic anhydride | C₄H₂O₃ | 5-membered | Polymers, agrochemicals, Diels-Alder | High (electrophilic) |
| Succinic anhydride | C₄H₄O₃ | 5-membered | Resins, plasticizers | Moderate |
| Acetic anhydride | C₄H₆O₃ | 6-membered | Acetylation, pharmaceuticals | High |
Biological Activity
1-Carboxyindane-1-acetic acid anhydride (CAS No. 72735-51-4) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features an indane ring system with a carboxylic acid and an acetic anhydride moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to modify protein functions through acylation. This modification can inhibit specific enzymes or alter receptor interactions, leading to various therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for serine hydrolases, affecting pathways involved in cell signaling and metabolism.
- Receptor Modulation : It may influence receptor activity by binding to specific sites, altering the physiological response.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
| Activity | Description |
|---|---|
| Antitumor Effects | Potential growth inhibitory effects on cancer cell lines, particularly in mammary carcinoma. |
| Anti-inflammatory | May exhibit properties that reduce inflammation through modulation of immune responses. |
| Antimicrobial | Investigated for its ability to inhibit the growth of certain bacterial strains. |
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells at concentrations ranging from 10 to 50 µM, with IC50 values suggesting effective potency in this model.
- Another investigation reported its potential as an anti-inflammatory agent by reducing cytokine production in activated macrophages.
-
Mechanistic Insights :
- Research has shown that the compound interacts with specific serine residues in target proteins, leading to functional inhibition. This was evidenced by enzyme assays where activity was significantly reduced in the presence of the compound.
-
Comparative Studies :
- Comparative analysis with similar compounds indicated that while structurally related compounds exhibited some biological activity, this compound displayed enhanced potency in enzyme inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
